(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid is a synthetic amino acid derivative featuring orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N-terminal (position 2) and a fluorenylmethoxycarbonyl (Fmoc) group with a methyl substitution at the side-chain amino group (position 6). The Boc group is acid-labile, while the Fmoc group is base-sensitive, enabling sequential deprotection in solid-phase peptide synthesis (SPPS). The methyl substituent on the Fmoc-protected amino group introduces steric hindrance, which may modulate reaction kinetics during peptide assembly . This compound is critical for synthesizing peptides with complex architectures, particularly where selective side-chain modifications are required.
Properties
CAS No. |
2237216-41-8 |
|---|---|
Molecular Formula |
C27H34N2O6 |
Molecular Weight |
482.6 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The compound contains aFluoren-9-ylmethoxy)carbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids. Therefore, it’s likely that this compound interacts with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given the presence of the fmoc group, it can be inferred that this compound might be involved in thesynthesis of peptides . The Fmoc group is typically removed under basic conditions, allowing the free amino group to participate in peptide bond formation.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis and protein modification . The downstream effects would depend on the specific peptides or proteins being synthesized or modified, which could have a wide range of biological effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the removal of the Fmoc group requires basic conditions. Therefore, the compound’s activity could be influenced by the pH of its environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally related derivatives, focusing on protecting group placement, substituents, stereochemistry, and applications. Key differences are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of the Target Compound and Analogues
Key Comparisons
Protecting Group Positioning :
- The target compound’s Boc group at position 2 and Fmoc-methyl group at position 6 allow sequential deprotection (acid → base), ideal for synthesizing peptides requiring side-chain modifications after backbone assembly . In contrast, ’s analogue reverses this order (Fmoc at position 2, Boc at position 6), which may limit compatibility with standard SPPS protocols .
This property can be exploited to fine-tune reaction rates in complex syntheses.
Stereochemical Considerations: The (S)-configuration at position 2 ensures compatibility with natural L-amino acids in peptide chains. The (R)-enantiomer () is rarely used in SPPS but serves in studying enantioselective biological interactions .
Functional Group Diversity :
- ’s azide substituent enables click chemistry applications, diverging from the target compound’s focus on protection/deprotection strategies .
Stability and Handling: All Boc/Fmoc-protected compounds require storage at 2–8°C to prevent premature deprotection .
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